MT1 Receptor Binding Affinity: 2-Iodomelatonin vs. Melatonin and 6-Chloromelatonin
In human colonic mucosa membrane preparations using 2-[¹²⁵I]iodomelatonin as the radioligand, 2-iodomelatonin displaced binding with a Ki of 0.02 nM, representing a 32.5-fold higher affinity than melatonin (Ki = 0.65 nM) and a 266.5-fold higher affinity than 6-chloromelatonin (Ki = 5.33 nM) [1]. Independent studies in chicken brain membranes confirm this trend: using [¹²⁵I]-2-iodomelatonin saturation parameters, the calculated Ki for 2-iodomelatonin was 22 ± 4.9 pM versus 129 ± 21 pM for melatonin—a ~5.9-fold affinity advantage [2].
| Evidence Dimension | Ki (dissociation constant) for MT1 binding sites |
|---|---|
| Target Compound Data | Ki = 0.02 nM (human colon); Ki = 22 ± 4.9 pM (chicken brain) |
| Comparator Or Baseline | Melatonin Ki = 0.65 nM (human colon), Ki = 129 ± 21 pM (chicken brain); 6-Chloromelatonin Ki = 5.33 nM (human colon) |
| Quantified Difference | 2-Iodomelatonin vs. Melatonin: 32.5-fold (human colon), 5.9-fold (chicken brain); vs. 6-Chloromelatonin: 266.5-fold (human colon) |
| Conditions | Radioligand competition binding assay using 2-[¹²⁵I]iodomelatonin; human colonic mucosa membranes (21°C) and chicken brain membranes (25°C) |
Why This Matters
The ~6- to 33-fold higher MT1 affinity over melatonin and >250-fold advantage over 6-chloromelatonin means that substantially lower concentrations of 2-iodomelatonin are required to occupy the receptor, reducing non-specific binding in autoradiography and enabling detection of low-abundance receptor populations.
- [1] Poon, A. M., et al. (1996). Melatonin and 2[125I]iodomelatonin binding sites in the human colon. Endocrine Research, 22(1), 77–94. View Source
- [2] Kennaway, D. J., Hugel, H. M., & Rowe, S. A. (1994). Characterization of the chicken brain melatonin-binding protein using iodinated and tritiated ligands. Journal of Pineal Research, 17(3), 137–148. View Source
